molecular formula C6H7NO3 B104009 Methyl 5-methyloxazole-4-carboxylate CAS No. 41172-57-0

Methyl 5-methyloxazole-4-carboxylate

Cat. No.: B104009
CAS No.: 41172-57-0
M. Wt: 141.12 g/mol
InChI Key: UMYOVEXLUCPUAU-UHFFFAOYSA-N
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Description

Methyl 5-methyloxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Key Building Blocks

Methyl 5-methyloxazole-4-carboxylate has been utilized in the synthesis of various key building blocks for potential pharmacological applications. For instance, it was used in the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block of 1,3‐Bis(4‐methyloxazol‐5‐yl)xanthine, which is a possible improved bronchodilator (Ray & Ghosh, 1999).

Elaboration of Complex Oxazoles

Its use in the preparation of complex oxazoles, such as 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, demonstrates its versatility. This compound has been applied in the total synthesis of unique natural products like siphonazoles A and B (Zhang & Ciufolini, 2009), (Zhang, Polishchuk, Chen, & Ciufolini, 2009).

Enantioselective Synthesis

The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved with high optical purity, highlighting its potential in the synthesis of complex molecules with specific stereochemistry (Magata et al., 2017).

Synthesis of Substituted Oxazoles

This compound has been pivotal in the synthesis of substituted oxazoles, demonstrating its role in creating diverse chemical structures with potential biological activities (Shafiee et al., 1995).

Inhibitory Activity on Blood Platelet Aggregation

This compound has been used in synthesizing oxazole derivatives with inhibitory activity on blood platelet aggregation, indicating its significance in medical research (Ozaki et al., 1983).

Safety and Hazards

Methyl 5-methyloxazole-4-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Properties

IUPAC Name

methyl 5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYOVEXLUCPUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504861
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41172-57-0
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methyl-1,3-oxazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

A stirred mixture of methyl isocyanoacetate (7.0 g, 70 mmol, 1 eq) and DBU (10.06 g, 70 mmol, 1 eq) in THF was cooled to 0° C., and a solution of acetic anhydride (7.14 g, 70 mmol, 1 eq) in THF was added dropwise over 15 min. The reaction mixture was stirred for 12 h at room temperature. The solvent was removed by Rota-vapor and water was added. The mixture was extracted with EtOAc. The crude product was purified by silica gel (230-400) column chromatography using 30% EtOAc/hexane. Yield: 6.8 g (98%). 1H NMR (400 MHz, CDCl3): δ2.54 (s, 3H), 3.80 (s, 3H), 7.69 (s, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
10.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of 10.0 g of methyl isocyanoacetate, 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 133 ml of anhydrous THF was cooled to 0° C., and a solution of 10.2 g of acetic anhydride in 33 ml of THF was added dropwise over 15 minutes. The mixture was stirred overnight at room temperature and stripped of solvent. The residue was mixed with 250 ml of ethyl acetate, the mixture was washed with water, dried (MgSO4), filtered and stripped of solvent. The residue was chromatographed on silica gel with a 1:1 v:v ethyl acetate/hexane mixture as eluent. The middle fractions gave methyl 5-methyl-4-oxazolecarboxylate (4A) as a white solid, m.p.: 46.5°-47.0° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl 5-methyloxazole-4-carboxylate a useful starting material in organic synthesis?

A1: this compound is a versatile building block due to its reactive carboxylate group and the presence of the oxazole ring. [, ] This allows for various chemical transformations. For example, the carboxylate group can be readily converted into other functional groups like hydrazides, amides, or acids. These intermediates can then be further reacted to form a range of heterocyclic compounds, such as substituted-oxazolo-1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. [] Furthermore, this compound was used as a key starting material in the total synthesis of hinduchelins A-D, highlighting its utility in constructing complex natural products. []

Q2: Can you provide an example of how the structure of this compound has been utilized to synthesize a specific class of compounds?

A2: In a study focusing on the synthesis of substituted-oxazolo-1,3,4-thiadiazoles, researchers reacted this compound with hydrazine hydrate to yield the corresponding hydrazide. [] This hydrazide intermediate was then further reacted with various reagents, including formic acid and phosphorus pentasulfide, to ultimately afford the desired substituted-oxazolo-1,3,4-thiadiazoles. This example showcases how the inherent reactivity of this compound can be leveraged for the step-wise construction of complex heterocyclic structures.

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